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Compound of Interest

Compound Name: EPZ011989

Cat. No.: B15584439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EPZ011989, a highly potent and

selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste

Homolog 2). EPZ011989 serves as a valuable chemical probe for elucidating the biological

functions of EZH2 in both normal physiology and various disease states, particularly in

oncology. This document details its mechanism of action, biochemical and cellular activity,

selectivity, pharmacokinetic properties, and in vivo efficacy, supplemented with detailed

experimental protocols and pathway visualizations.

Introduction to EPZ011989
EPZ011989 is an orally bioavailable small molecule that potently and selectively inhibits the

enzymatic activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2

(PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the mono-, di-,

and tri-methylation of lysine 27 on histone H3 (H3K27).[3] This methylation mark is a key signal

for gene silencing.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of

numerous cancers, including B-cell lymphomas and various solid tumors, making it a

compelling therapeutic target.[3][5] EPZ011989 was developed as a tool compound to explore

the therapeutic potential of EZH2 inhibition.[5]
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EPZ011989 functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[6] It

binds to the SAM-binding pocket of the EZH2 enzyme, thereby preventing the transfer of a

methyl group from SAM to its histone H3 substrate.[4] This leads to a global reduction in

H3K27 methylation levels, resulting in the reactivation of silenced tumor suppressor genes and

subsequent anti-proliferative effects in cancer cells.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ011989, providing a

comparative overview of its biochemical activity, cellular potency, selectivity, and

pharmacokinetic parameters.

Table 1: Biochemical and Cellular Activity of EPZ011989

Parameter Value
Cell Line/Assay
Conditions

Reference(s)

Biochemical Activity

EZH2 (Wild-Type) Ki <3 nM Biochemical Assay [2][7]

EZH2 (Y646 Mutant)

Ki
<3 nM Biochemical Assay [8]

EZH1 IC50 103 nM (Ki) Biochemical Assay [8]

Cellular Activity

H3K27me3 IC50 94 nM
WSU-DLCL2 cells

(ELISA)
[2][7]

Antiproliferative IC50 385 nM WSU-DLCL2 cells [1]

Lowest Cytotoxic

Concentration (LCC)
208 nM

WSU-DLCL2 cells

(11-day assay)
[1][7]

Table 2: Selectivity Profile of EPZ011989
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Methyltransferase Selectivity (fold vs. EZH2) Reference(s)

EZH1 >15 [2][8]

Other HMTs (20 tested) >3000 [2][8]

Table 3: Pharmacokinetic Parameters of EPZ011989 in Preclinical Models

Species Dose & Route Key Findings Reference(s)

SCID Mice
125, 250, 500, 1000

mg/kg (oral)

Dose-dependent

plasma exposure. 250

and 500 mg/kg doses

provided coverage

over the predicted

efficacious plasma

level (158 ng/mL) for

approximately 8

hours.

[2][9]

Rat
30, 100, 300 mg/kg

(oral)

Orally bioavailable

with dose-dependent

exposure.

[1]

Table 4: In Vivo Efficacy of EPZ011989
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Cancer Model Dosing Regimen Key Outcomes Reference(s)

KARPAS-422 DLBCL

Xenograft

250 and 500 mg/kg

BID (oral) for 21 days

Significant tumor

regression at both

doses. Robust

reduction of H3K27

methylation in tumors.

[2]

Malignant Rhabdoid

Tumor Xenografts

250 mg/kg BID (oral)

for 28 days

Significantly

prolonged time to

event in all 6 models

studied, but did not

induce tumor

regression as a single

agent.

[9][10]

Signaling Pathways and Experimental Workflows
Visualizations of the EZH2 signaling pathway and a typical experimental workflow for

evaluating EPZ011989 are provided below using the DOT language for Graphviz.

EZH2 Signaling Pathway
Caption: EZH2 Signaling Pathway and Point of Intervention for EPZ011989.

Experimental Workflow for EPZ011989 Evaluation
Caption: General experimental workflow for the preclinical evaluation of EPZ011989.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

EZH2 Biochemical Assay (Scintillation Proximity Assay)
This protocol is adapted from a standard method for measuring histone methyltransferase

activity.

Materials:
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Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

Biotinylated histone H3 (1-25) peptide substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

Unlabeled SAM

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM DTT, 0.01% BSA, 0.07 mM Brij-35.[11]

Stop Solution: 50 mM Tris-HCl (pH 8.5), 200 mM EDTA, 2 mM S-adenosyl-L-homocysteine

(SAH).[11]

Streptavidin-coated SPA beads

384-well microplates

Procedure:

Prepare serial dilutions of EPZ011989 in DMSO.

In a 384-well plate, add 0.2 µL of the compound dilutions.

Add 12.5 µL of the enzyme mix containing PRC2 complex (e.g., 40 pM final concentration)

and [³H]-SAM (e.g., 0.9 µM final concentration) in assay buffer.[11]

Incubate at room temperature for 4-5 hours to allow for enzyme-inhibitor equilibration.[11]

Initiate the reaction by adding 12.5 µL of the substrate mix containing the biotinylated H3

peptide (e.g., 2 µM final concentration) in assay buffer.[11]

Incubate the reaction at room temperature for 18-22 hours.[11]

Stop the reaction by adding 20 µL of the stop solution.[11]

Add streptavidin-coated SPA beads and incubate for 1 hour to allow binding to the

biotinylated peptide.

Measure the radioactivity using a scintillation counter.
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Calculate IC50 values using a non-linear regression analysis.

Cellular H3K27me3 Western Blot Analysis
This protocol describes the detection of H3K27me3 levels in cells treated with EPZ011989.

Materials:

Cancer cell line (e.g., WSU-DLCL2)

EPZ011989

Cell culture medium and supplements

Histone Extraction Buffer (e.g., 0.2 M sulfuric acid)

RIPA Lysis Buffer with protease inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels (e.g., 15%)

PVDF membrane (0.22 µm for histones)

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20

(TBST).[12]

Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (loading

control).

HRP-conjugated anti-rabbit secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat cells with various concentrations of EPZ011989 or DMSO (vehicle control) for a

specified duration (e.g., 96 hours).

Histone Extraction: a. Harvest and wash the cells with PBS. b. Lyse the cells and isolate

nuclei. c. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C

with rotation.[12] d. Centrifuge to pellet debris and precipitate histones from the supernatant

using trichloroacetic acid (TCA).[12] e. Wash the histone pellet with acetone and resuspend

in sterile water.[12]

Protein Quantification: Determine the protein concentration of the histone extracts using a

BCA or Bradford assay.

SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-

PAGE gel.[12] b. Perform electrophoresis to separate the proteins. c. Transfer the separated

proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.

[12] b. Incubate the membrane with the primary antibody against H3K27me3 (diluted in

blocking buffer) overnight at 4°C.[12] c. Wash the membrane three times with TBST. d.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e.

Wash the membrane again three times with TBST.

Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent

signal using an imaging system.

Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the

H3K27me3 signal to the total Histone H3 signal. c. For a loading control, the membrane can

be stripped and re-probed with the anti-total Histone H3 antibody.[12]

Cell Proliferation Assay
This protocol outlines a long-term cell proliferation assay to assess the cytostatic or cytotoxic

effects of EPZ011989.

Materials:

Cancer cell line (e.g., WSU-DLCL2)
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EPZ011989

Cell culture medium and supplements

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)

Procedure:

Seed cells at a low density in a 96-well plate.

Allow cells to attach overnight (for adherent cells).

Add serial dilutions of EPZ011989 or DMSO to the wells.

Incubate the plates for an extended period (e.g., 11 days), changing the medium with fresh

compound every 3-4 days.[1][13]

At various time points (e.g., day 0, 4, 7, 11), measure cell viability using a chosen reagent

according to the manufacturer's instructions.

Plot cell viability against the concentration of EPZ011989 to determine the IC50 or LCC.

In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of EPZ011989 in

a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., SCID or nude mice)

Cancer cell line (e.g., KARPAS-422)

EPZ011989

Dosing vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water)[9]
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Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200

mm³). Randomize mice into treatment and control groups.

Drug Formulation and Administration: a. Prepare a homogenous suspension of EPZ011989
in the dosing vehicle. b. Administer EPZ011989 orally (e.g., by gavage) at the desired dose

and schedule (e.g., 250 mg/kg, twice daily).[9] The control group receives the vehicle only.

Tumor Measurement and Body Weight Monitoring: a. Measure tumor dimensions with

calipers every 2-3 days and calculate tumor volume. b. Monitor the body weight of the mice

as an indicator of toxicity.

Pharmacodynamic Analysis (Satellite Group): a. At specified time points after the final dose,

euthanize a subset of mice. b. Excise tumors and process them for Western blot or

immunohistochemistry to assess H3K27me3 levels.

Efficacy Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until

tumors in the control group reach a predetermined size.

Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the

anti-tumor efficacy of EPZ011989.

Conclusion
EPZ011989 is a well-characterized, potent, and selective chemical probe for EZH2. Its oral

bioavailability and demonstrated in vivo efficacy make it an invaluable tool for investigating the

role of EZH2 in cancer biology and for the preclinical evaluation of EZH2-targeted therapies.

The data and protocols presented in this guide provide a comprehensive resource for

researchers utilizing EPZ011989 in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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